Suberogorgin
Description
Overview of Suberogorgin within the Context of Marine-Derived Bioactive Compounds
This compound is a notable chemical compound that has emerged from the field of marine natural products chemistry, a scientific discipline dedicated to the discovery and characterization of novel chemical entities from marine organisms. The marine environment, with its vast biodiversity, is a prolific source of unique molecular structures, many of which exhibit significant biological activities. These marine-derived bioactive compounds are of great interest to science, particularly for their potential applications in medicine and pharmacology.
This compound belongs to the class of sesquiterpenes, which are a diverse group of organic compounds biosynthesized from three isoprene units. The molecular structure and absolute configuration of this compound have been determined using X-ray diffraction methods nih.gov. Research into compounds like this compound is driven by the continuous search for new therapeutic agents. The unique chemical architectures found in marine natural products are often not encountered in terrestrial sources, offering novel scaffolds for drug discovery. The investigation of this compound is part of a broader effort to explore the chemical wealth of the oceans and harness its potential for human benefit.
Significance of Marine Gorgonian Corals as a Source of Bioactive Metabolites
Marine gorgonian corals, belonging to the genus Subergorgia, are a particularly rich source of bioactive secondary metabolites. These organisms, found in various marine environments, have been the subject of numerous phytochemical investigations. The chemical diversity within the Subergorgia genus is extensive, with studies revealing the presence of a wide array of compounds, including alkaloids, sesquiterpenes, diterpenes, and steroids nih.govresearchgate.net.
The production of these diverse chemical compounds by gorgonian corals is believed to be a defense mechanism against predation, competition, and fouling. This has resulted in the evolution of a plethora of unique and biologically active molecules. For instance, chemical investigations of the gorgonian coral Subergorgia suberosa have led to the isolation of numerous compounds, some of which have demonstrated cytotoxic activity nih.govresearchgate.net. The study of these organisms is significant as it not only contributes to our understanding of marine ecology but also provides a valuable pipeline for the discovery of new natural products with potential pharmacological applications. The genus Subergorgia continues to be a focal point for researchers in the field of marine natural products, with ongoing efforts to isolate and characterize new bioactive constituents nih.govresearchgate.netmdpi.com.
Historical Development of this compound-Related Academic Investigations
The academic investigation of this compound is rooted in the broader exploration of the chemical constituents of marine gorgonians. Early research into the genus Subergorgia laid the groundwork for the eventual discovery and characterization of its specific metabolites. A significant milestone in the study of this compound was achieved in 1986 with the determination of its molecular structure and absolute configuration through X-ray diffraction analysis nih.gov. This pivotal study, published in Scientia Sinica B, provided the precise three-dimensional arrangement of the atoms in the this compound molecule, which is crucial for understanding its chemical properties and biological activity nih.gov.
Prior to this detailed structural elucidation, the initial isolation of this compound would have been a key step, stemming from systematic chemical screenings of extracts from Subergorgia species. Following the structural determination, research would have expanded to investigate its biological properties and potential applications. The broader context of research on the Subergorgia genus has seen the isolation of a variety of other compounds, contributing to a deeper understanding of the chemical ecology of these organisms and providing a rich source of novel natural products for further scientific inquiry nih.govresearchgate.net. The journey of this compound from its initial discovery to its detailed structural characterization exemplifies the process of natural product research, which involves collection, isolation, structure elucidation, and biological evaluation.
Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9?,11+,14+,15?/m1/s1 |
InChI Key |
LFKSRWRSZVCLFJ-FGEJMIOVSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C(C3C)C(=O)O)C |
Canonical SMILES |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Origin of Product |
United States |
Isolation Methodologies and Natural Occurrence of Suberogorgin
Strategic Approaches for Marine Organism Collection and Taxonomic Identification
The successful isolation of Suberogorgin is fundamentally reliant on the strategic collection and accurate identification of the source organism, primarily the gorgonian coral Subergorgia suberosa. The collection process for marine invertebrates like gorgonians for natural product research requires meticulous planning to ensure both the sustainability of the local ecosystem and the preservation of the chemical integrity of the collected specimens.
Typically, specimens of Subergorgia suberosa are collected from their natural reef habitats by scuba diving. To minimize ecological disturbance, only small fragments of the coral colonies are carefully removed using appropriate tools, leaving the main colony intact to regenerate. For chemical analysis, immediate preservation of the collected samples is crucial to prevent enzymatic degradation or chemical alteration of the secondary metabolites. Common preservation techniques include freezing the samples immediately in liquid nitrogen or storing them in solvents such as ethanol or methanol.
Taxonomic identification is a critical step to ensure the correct species is being studied. The identification of Subergorgia suberosa is based on its distinct morphological characteristics. These include its fan-like, dichotomously branched colonies that grow in a single plane. The colonies are typically dull orange to brown with cream-colored polyps. museum.wa.gov.au A key feature is the presence of distinct longitudinal grooves along the branches. museum.wa.gov.au The internal structure, composed of fused sclerites in a horny matrix, is also a significant identifier. museum.wa.gov.au For definitive identification, voucher specimens are often deposited in museum collections, and in some cases, molecular techniques such as DNA barcoding may be employed to confirm the species identity.
Advanced Chromatographic and Spectroscopic Isolation Techniques for this compound from Complex Biological Matrices
The isolation of this compound from the biological matrix of Subergorgia suberosa involves a multi-step process that utilizes a combination of extraction and advanced chromatographic and spectroscopic techniques. While a specific, detailed protocol for a compound explicitly named "this compound" is not consistently available in the reviewed scientific literature, the isolation of closely related subergane-type sesquiterpenes, such as subergorgic acid and its analogues, from Subergorgia suberosa has been well-documented and provides a clear framework for the process.
The general procedure commences with the extraction of the preserved coral material. The samples are typically minced and then subjected to solvent extraction, often using methanol or a mixture of dichloromethane and methanol. nih.gov This initial extraction yields a crude extract containing a complex mixture of various compounds.
This crude extract is then subjected to a series of chromatographic separations to isolate the target sesquiterpenes. A common first step is solvent partitioning, where the crude extract is suspended in a water-methanol mixture and partitioned against a nonpolar solvent like n-hexane to remove fats and other nonpolar components. The more polar fraction is then typically partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), which often enriches the sesquiterpene fraction.
The enriched fraction undergoes further purification using various chromatographic techniques. Column chromatography over silica gel is a frequently employed method for the initial separation of compounds based on their polarity. Fractions are eluted using a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. The resulting fractions are often monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
Fractions showing promise are then subjected to high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18), for final purification. This technique provides high resolution and allows for the isolation of pure compounds.
Once a pure compound is isolated, its chemical structure is elucidated using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, HMQC, and HMBC experiments) is pivotal for determining the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. Infrared (IR) spectroscopy helps to identify the functional groups present, while ultraviolet-visible (UV-Vis) spectroscopy can provide information about any chromophores in the molecule.
**Table 1: General Scheme for the Isolation of Subergane-type Sesquiterpenes from *Subergorgia suberosa***
| Step | Technique | Description |
|---|---|---|
| 1. Extraction | Solvent Extraction | Maceration and extraction of the coral tissue with methanol or a dichloromethane/methanol mixture. |
| 2. Fractionation | Solvent Partitioning | The crude extract is partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, water) to separate compounds based on polarity. |
| 3. Purification | Column Chromatography | Initial separation of the enriched fraction on a silica gel column using a solvent gradient of increasing polarity. |
| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation of promising fractions, typically on a reversed-phase (C18) column, to yield pure compounds. |
| 5. Structure Elucidation | Spectroscopy (NMR, MS, IR, UV) | Determination of the chemical structure of the isolated compound using a combination of spectroscopic techniques. |
Biogeographical Distribution and Specific Natural Sources of this compound
The biogeographical distribution of this compound is intrinsically linked to the distribution of its primary producer, the gorgonian coral Subergorgia suberosa.
Subergorgia suberosa as a Prolific Source
Subergorgia suberosa is a widely distributed species found throughout the tropical waters of the Indo-Pacific region. museum.wa.gov.aunih.gov Its range extends from the Red Sea and the eastern coast of Africa eastward to the central Pacific. nih.gov This gorgonian is a common inhabitant of reef slopes, typically found at depths of 15 to 20 meters. nih.gov
Numerous chemical investigations of Subergorgia suberosa collected from various locations within its range, including the Indian Ocean and the South China Sea, have consistently yielded a variety of sesquiterpenes, including subergorgic acid and its derivatives. nih.gov This indicates that the production of these subergane-type compounds is a characteristic feature of this species. However, there is currently a lack of studies that have specifically investigated the geographical variation in the concentration or diversity of these sesquiterpenes within Subergorgia suberosa populations. Such research could provide valuable insights into the influence of environmental factors on the secondary metabolite production of this gorgonian.
Investigations into Other Potential Marine Taxa as Producers
At present, the scientific literature appears to exclusively report the isolation of this compound and its closely related subergane-type sesquiterpenes from the genus Subergorgia. While the vast chemical diversity of the marine environment is still being explored, there are no current reports of these specific compounds being isolated from other marine taxa. This suggests that the biosynthetic pathway for this compound may be unique to this particular genus of gorgonian corals. Further research into the chemical profiles of other related gorgonian species and other marine organisms is needed to definitively determine if this compound is truly exclusive to the Subergorgia genus.
Biosynthetic Pathways and Precursor Analysis of Suberogorgin
Elucidation of Putative Biosynthetic Routes and Intermediates
The biosynthesis of suberogorgin is believed to follow the well-established mevalonate (B85504) (MVA) pathway, a conserved route for the production of terpenoid precursors in animals and fungi. This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce the fundamental five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov
The key steps in the formation of the diterpene backbone of this compound are as follows:
Formation of Geranyl Pyrophosphate (GPP): The biosynthesis initiates with the condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by a prenyltransferase known as geranyl pyrophosphate synthase. This reaction yields the ten-carbon intermediate, geranyl pyrophosphate (GPP). wikipedia.org
Formation of Farnesyl Pyrophosphate (FPP): GPP is then elongated by the addition of another molecule of IPP, a reaction catalyzed by farnesyl pyrophosphate synthase, to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).
Formation of Geranylgeranyl Pyrophosphate (GGPP): The final precursor to diterpenes, geranylgeranyl pyrophosphate (GGPP), is a 20-carbon molecule formed from the condensation of FPP with one more unit of IPP. This crucial step is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). nih.govproteopedia.org GGPP is the direct, acyclic precursor to a vast array of diterpenoid structures, including that of this compound. researchgate.net
The formation of the unique cyclic structure of this compound from the linear GGPP precursor is the most speculative part of its biosynthesis. It is hypothesized to involve a series of complex cyclization and rearrangement reactions catalyzed by one or more terpene cyclases. These enzymes are known for their ability to generate significant molecular diversity from a single precursor. The process likely involves the formation of a cationic intermediate from GGPP, which then undergoes a cascade of intramolecular cyclizations to form the characteristic ring system of this compound.
Studies on other sesquiterpenes from Subergorgia suberosa, such as the subergane-type sesquiterpenes, suggest a potential common biosynthetic origin from a caryophyllenyl cation intermediate. researchgate.net While this compound is a diterpene, the co-occurrence of various terpenoids within the same organism often points to a shared or branched biosynthetic pathway.
Identification and Characterization of Key Enzymatic Machinery in this compound Biosynthesis
The specific enzymatic machinery responsible for the biosynthesis of this compound has not yet been definitively identified and characterized. However, based on the putative biosynthetic pathway, several key enzyme classes are expected to be involved:
Prenyltransferases: As mentioned above, geranylgeranyl pyrophosphate synthase (GGPPS) is the critical enzyme that synthesizes the direct C20 precursor of this compound. mdpi.com These enzymes are common in organisms that produce terpenoids.
Terpene Cyclases/Synthases: The conversion of the linear GGPP into the complex polycyclic structure of this compound would be catalyzed by one or more terpene cyclases or synthases . These enzymes are known for their catalytic promiscuity and their ability to generate a wide array of carbocationic intermediates, leading to diverse skeletal structures. secondarymetabolites.org The specific terpene cyclase that produces the this compound scaffold is yet to be isolated and studied.
Cytochrome P450 Monooxygenases: The oxidation of the terpene backbone to introduce hydroxyl groups and other functionalities is typically carried out by cytochrome P450 monooxygenases . These enzymes are crucial for the late-stage tailoring of natural products, contributing to their structural diversity and biological activity.
While the specific enzymes for this compound biosynthesis are unknown, research on other marine terpenoids provides a framework for their eventual discovery and characterization. google.com
Molecular and Genetic Approaches for Understanding Biosynthetic Gene Clusters
The genes encoding the enzymes for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) . ipaustralia.gov.au The identification and analysis of the this compound BGC would provide definitive insights into its biosynthesis. To date, the specific BGC for this compound has not been reported in the scientific literature.
Modern molecular and genetic approaches that could be employed to identify and understand this BGC include:
Genome Mining: With the increasing availability of genomic and metagenomic data from marine organisms and their symbionts, computational tools like antiSMASH and BAGEL can be used to scan for putative terpene synthase genes and associated BGCs. secondarymetabolites.orgmdpi.com
Transcriptome Analysis: By comparing the gene expression profiles of Subergorgia suberosa under conditions of high and low this compound production, it may be possible to identify the genes that are co-regulated and likely part of the this compound BGC.
Heterologous Expression: Once candidate genes are identified, they can be expressed in a heterologous host, such as E. coli or yeast, to confirm their enzymatic function and their role in the biosynthetic pathway.
The discovery of the this compound BGC would not only confirm the biosynthetic pathway but also open the door for its heterologous production.
Strategies for Enhanced Bioproduction or Microbial Preparation of this compound
The low natural abundance of many marine natural products, including this compound, makes their large-scale production for research and potential therapeutic applications challenging. Several strategies are being explored to overcome this limitation.
A Chinese patent (CN109439705A) describes a "Microbial Preparation Method of this compound," suggesting that a fermentation-based approach using a microbial host has been developed. nih.govresearchgate.net This method likely involves an endophytic fungus isolated from a marine organism. Endophytic fungi are known to produce a wide array of bioactive secondary metabolites. nih.gov
General strategies for the enhanced bioproduction of terpenoids, which could be applied to this compound, include:
Metabolic Engineering of the Host Organism: Once the native producer (the gorgonian or a symbiotic microbe) and its biosynthetic pathway are fully understood, its metabolic pathways could be engineered to increase the flux towards this compound production. This could involve overexpressing key biosynthetic genes or knocking out competing pathways.
Heterologous Production in a Microbial Chassis: The entire this compound BGC could be transferred to a well-characterized microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. These hosts can be optimized for high-density fermentation, offering a scalable and sustainable production platform.
Optimization of Fermentation Conditions: For microbial production, whether with the native producer or a heterologous host, the optimization of fermentation parameters such as media composition, temperature, pH, and aeration is crucial for maximizing yield.
These biotechnological approaches hold the promise of providing a sustainable and economically viable source of this compound for future applications.
Chemical Synthesis and Derivatization Strategies for Suberogorgin Analogues
Development of Total Synthesis Approaches for the Suberogorgin Scaffold
No peer-reviewed articles or patents detailing the total chemical synthesis of the this compound scaffold could be located. The construction of its complex, polycyclic structure would represent a significant challenge in synthetic organic chemistry, but no research group has published a successful route. General strategies in natural product synthesis, such as C-H functionalization and cascade reactions, are common, but their specific application to this compound has not been reported. nih.govrsc.orgnih.gov
Semi-Synthetic Modification and Derivatization of this compound
Semi-synthesis, which involves modifying a naturally sourced starting material, is a common strategy for producing derivatives of complex molecules. wikipedia.org However, no studies were found that specifically describe the semi-synthetic modification of this compound.
Synthesis and Characterization of N-Suberogorgamide Derivatives
There is no information available in the scientific literature regarding the synthesis or characterization of a class of compounds referred to as "N-Suberogorgamide derivatives." While the synthesis of amide derivatives from carboxylic acids is a fundamental and widely practiced set of reactions in organic chemistry, ajchem-a.comlibretexts.orgtifr.res.in no publications document this specific transformation for this compound.
Preparation of this compound Salts and Conjugates (e.g., Sodium this compound)
This compound possesses a carboxylic acid functional group, making it theoretically straightforward to convert into various salts, such as sodium this compound, through reaction with a suitable base. However, no specific experimental procedures, characterization data, or publications detailing the preparation of this compound salts or conjugates were found.
Molecular Pharmacology and Cellular Mechanisms of Action of Suberogorgin in Vitro Focus
Comprehensive Cholinesterase Enzyme Inhibition Studies
Suberogorgin has been identified as a selective and reversible inhibitor of acetylcholinesterase (AChE). nih.gov This section delves into the in vitro studies that have characterized its interaction with cholinesterase enzymes.
Kinetic Characterization of Acetylcholinesterase (AChE) Inhibition
In vitro studies have demonstrated that this compound effectively inhibits AChE from various sources. The inhibitory potency, represented by the pI50 value (the negative logarithm of the IC50), has been determined for AChE in different tissues. Specifically, the pI50 values were found to be 4.92 for human red blood cell membranes, 4.03 for rat red blood cell membranes, 4.67 for rat brain tissue extract, and 3.82 for earthworm dorsal muscle tissue extract. nih.gov The inhibition by this compound reaches its maximum effect within three minutes of incubation with the AChE enzyme. nih.gov
The nature of this inhibition has been characterized as reversible. This was demonstrated by the reactivation of AChE activity after the removal of this compound through centrifugalization washing. nih.gov Further kinetic analysis using double-reciprocal plots indicated that this compound acts as a non-competitive inhibitor of AChE. nih.gov This suggests that it does not directly compete with the substrate for the active site of the enzyme.
Comparative Selectivity Studies Against Butyrylcholinesterase (BuChE)
A key aspect of this compound's pharmacological profile is its high selectivity for AChE over butyrylcholinesterase (BuChE). In vitro experiments using human plasma as the source of BuChE showed no observable inhibition of the enzyme by this compound. nih.gov This pronounced selectivity distinguishes it from less selective cholinesterase inhibitors and suggests a more targeted mechanism of action.
In Vitro Assessment of this compound's Interactions with Other Enzyme Systems and Molecular Targets
Currently, publicly available scientific literature primarily focuses on the interaction of this compound with cholinesterase enzymes. There is a lack of in vitro studies assessing its interactions with other major enzyme systems, such as the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism. mdpi.comnih.gov Further research is needed to explore the broader enzymatic and molecular interaction profile of this compound to understand its potential for drug-drug interactions and off-target effects.
Investigation of this compound's Modulation of Cellular Signaling Pathways (In Vitro)
The direct effects of this compound on specific cellular signaling pathways have not been extensively detailed in the available research. While the inhibition of AChE implies a modulation of cholinergic signaling, in vitro studies investigating downstream effects on pathways like the Wnt, NF-κB, or other critical cellular signaling cascades are not yet published. mdpi.comnih.govnih.gov Understanding how this compound might influence these pathways is an important area for future investigation.
Receptor Binding and Ligand-Target Interaction Studies (In Vitro)
Beyond its well-documented interaction with AChE, there is a scarcity of in vitro receptor binding studies for this compound. nih.gov Radioligand binding assays are a standard method to determine the affinity and specificity of a compound for various receptors. eurofinsdiscovery.comolemiss.edu Such studies would be crucial to determine if this compound has any affinity for other receptors, which would provide a more complete picture of its pharmacological activity. To date, no such comprehensive receptor screening data for this compound has been published in the scientific literature.
Structure Activity Relationship Sar and Computational Studies of Suberogorgin
Correlative Analysis of Suberogorgin Structural Motifs with Observed Biological Activities
This compound belongs to the diverse class of sesquiterpenes, which are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. jocpr.comnih.gov The biological activity of these compounds is intrinsically linked to their specific structural features. For this compound and its analogues, several key structural motifs are believed to be significant contributors to their bioactivity.
The core tricyclic skeleton of this compound provides a rigid framework that is crucial for its interaction with biological targets. The presence and orientation of functional groups on this scaffold are critical determinants of activity. For instance, in many sesquiterpenes, the existence of an α,β-unsaturated carbonyl moiety is a well-established feature for cytotoxic activity, acting as a Michael acceptor that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. rsc.org While the exact mechanism for this compound is not fully elucidated, the presence of reactive sites is a key area of investigation.
Studies on various sesquiterpenes isolated from the Subergorgia genus have highlighted the importance of specific substitutions on the core structure. researchgate.net For example, the presence of hydroxyl or acetate (B1210297) groups can modulate the compound's polarity and, consequently, its ability to cross cell membranes and interact with intracellular targets. The table below summarizes the key structural motifs and their putative correlation with the biological activities of this compound and related sesquiterpenes.
| Structural Motif | Putative Contribution to Biological Activity |
| Tricyclic Sesquiterpene Core | Provides a rigid scaffold for optimal orientation of functional groups and interaction with biological targets. |
| Carbonyl Groups | Potential sites for nucleophilic attack, contributing to cytotoxicity through covalent modification of proteins. |
| Hydroxyl and Acetate Groups | Modulate lipophilicity and solubility, influencing bioavailability and target interaction. |
| Stereochemistry | The specific three-dimensional arrangement of atoms is critical for receptor binding and biological activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties and structural features. nih.govuni-regensburg.de Although no specific QSAR models for this compound have been published, the extensive research on other cytotoxic sesquiterpenes provides a framework for how such models could be developed and applied. jocpr.comresearchgate.net
A typical QSAR study for this compound and its analogues would involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as follows:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Molecular shape, volume, and surface area.
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic Descriptors: LogP.
Once calculated, these descriptors would be correlated with the observed biological activity (e.g., IC50 values for cytotoxicity) using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). A successful QSAR model could then be used to predict the activity of newly designed this compound analogues, thereby prioritizing synthetic efforts towards more potent compounds. The table below illustrates the types of descriptors that would be relevant in a QSAR study of this compound.
| Descriptor Type | Examples | Relevance to Bioactivity Prediction |
| Constitutional | Molecular Weight, Number of Rings | General size and structural complexity. |
| Topological | Wiener Index, Randic Index | Describes molecular branching and connectivity. |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the shape and size of the molecule, influencing receptor fit. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity. |
| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. |
The development of a robust QSAR model for this compound would be a valuable tool for optimizing its cytotoxic properties and guiding the synthesis of new, more effective analogues. nih.gov
In Silico Molecular Docking and Ligand-Protein Interaction Simulations
The first step in a molecular docking study of this compound would be the identification of a relevant protein target. Given its cytotoxic nature, potential targets could include proteins involved in cell proliferation, apoptosis, or signal transduction pathways that are often dysregulated in cancer cells. Once a target is selected, a three-dimensional model of both this compound and the protein is prepared.
The docking simulation then places the this compound molecule into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
The following table outlines the key steps and expected outcomes of a molecular docking study on this compound.
| Step | Description | Expected Outcome |
| Target Identification | Selection of a biologically relevant protein target based on the known activity of this compound (e.g., cytotoxicity). | A validated 3D structure of the target protein. |
| Ligand Preparation | Generation of a 3D model of the this compound molecule with correct stereochemistry. | An energy-minimized 3D structure of this compound. |
| Docking Simulation | Computational placement of this compound into the active site of the target protein. | A set of predicted binding poses with associated binding scores. |
| Interaction Analysis | Examination of the non-covalent interactions between this compound and the protein in the best-scoring poses. | Identification of key amino acid residues involved in binding and the types of interactions formed. |
Such in silico studies would be instrumental in elucidating the mechanism of action of this compound and in the rational design of more potent analogues.
Rational Design Principles for Enhanced Bioactivity in this compound Analogues
Based on the correlative SAR analysis and the potential insights from future computational studies, several rational design principles can be proposed for the development of this compound analogues with enhanced bioactivity. The goal of such design strategies is to modify the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties.
Another important aspect is the exploration of the stereochemistry of the molecule. Synthesizing and testing different stereoisomers of this compound could lead to the identification of a conformation with a better fit for the target's binding site, resulting in increased potency.
Furthermore, the concept of bioisosteric replacement could be applied. This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For example, a ketone group could be replaced with other electron-withdrawing groups to modulate reactivity.
The table below summarizes key rational design principles for this compound analogues.
| Design Principle | Strategy | Desired Outcome |
| Functional Group Modification | Introduction or modification of hydroxyl, acetyl, or other functional groups. | Enhanced target binding, improved solubility, and bioavailability. |
| Stereochemical Optimization | Synthesis and evaluation of different stereoisomers. | Increased potency and selectivity due to improved fit in the target binding site. |
| Bioisosteric Replacement | Substitution of key functional groups with bioisosteres. | Improved pharmacokinetic profile and potentially novel biological activities. |
| Scaffold Hopping | Design of novel molecular frameworks that retain the key pharmacophoric features of this compound. | Discovery of new chemical classes with similar or improved bioactivity. |
The application of these rational design principles, guided by computational modeling and SAR data, holds significant promise for the development of novel this compound-based therapeutic agents. mdpi.comdoaj.org
Ecological Roles and Biotechnological Significance of Suberogorgin
Examination of Suberogorgin's Role in Marine Chemical Ecology
In the complex marine ecosystem, sessile organisms like gorgonian corals have evolved to produce a diverse array of chemical compounds to survive and compete. researchgate.netuniv-cotedazur.eu this compound is a key component of the chemical ecology of its producing organism, Subergorgia suberosa. researchgate.net Chemical ecology studies how organisms use chemicals to interact with their environment, and secondary metabolites are central to these interactions. univ-cotedazur.eu Marine invertebrates, in particular, are a rich source of these bioactive compounds, which can serve various functions including defense against predators, competition for space, and prevention of fouling. researchgate.netresearchgate.net The production of compounds like this compound is an adaptive strategy that allows these organisms to thrive in their specific ecological niches. univ-cotedazur.eu
Investigation of Inter-species Chemical Signaling and Defensive Functions
This compound and related compounds function as defensive agents for the gorgonians that produce them. researchgate.net This chemical defense is a form of inter-species signaling, where the compound communicates the unpalatability or toxicity of the organism to potential threats. Gorgonian corals are known to produce chemicals with properties that deter predators, as well as those with antimicrobial and allelopathic effects. researchgate.net
Research has highlighted the potential of this compound to exhibit antibacterial and antifungal properties, suggesting a role in protecting the coral from pathogenic microorganisms. ontosight.ai This defensive capability is crucial for sessile organisms that cannot physically escape from threats in their environment. The release of such compounds can inhibit the growth of competing organisms and prevent microbial infections, thereby securing the organism's habitat and health. researchgate.net
Exploration of Antifouling Properties in Marine Environments
Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant challenge in marine environments. researchgate.net Many marine organisms have developed natural chemical defenses to prevent being overgrown by foulers. nih.gov Research has shown that gorgonian corals like Subergorgia suberosa can produce potent antifouling compounds. researchgate.net
The mechanism of antifouling action can be diverse. One potential mechanism is the inhibition of key enzymes in fouling organisms. nih.gov The inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission, can block larval settlement. nih.gov Given that this compound is a known AChE inhibitor, this activity may contribute to its antifouling capabilities by interfering with the neuromuscular processes required for larvae to attach to a surface. researchgate.netnih.gov Furthermore, the antibacterial activity of these compounds against marine bacterial species is also critical, as the formation of a microbial biofilm is often the first step in the fouling process. researchgate.net
Biotechnological Potential in the Discovery and Development of Novel Biologically Active Compounds
The unique biological activities of marine natural products like this compound make them a valuable source for the discovery of new drugs and other biotechnological products. researchgate.netmdpi.com The most significant and studied biotechnological potential of this compound lies in its activity as a potent, reversible, and selective inhibitor of the enzyme acetylcholinesterase (AChE). researchgate.netscielo.brresearchgate.net
AChE inhibitors are a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scielo.brscispace.com The demonstrated efficacy of this compound in inhibiting AChE has positioned it as a compound of interest in the search for new treatments for such diseases. scielo.brresearchgate.net
The biotechnological interest in this compound is further underscored by the existence of patents for its production, such as a "Microbial Preparation Method of this compound". mdpi.comnih.gov This indicates a move towards sustainable production methods using microorganisms, like endophytic fungi, which can overcome the supply limitations often associated with harvesting compounds from marine invertebrates. mdpi.com Beyond its anticholinesterase activity, its documented antibacterial and antifungal properties also suggest potential applications in developing new antimicrobial agents. ontosight.ai The exploration of such marine-derived compounds continues to be a promising frontier in the search for novel bioactive molecules for various industrial and pharmaceutical applications. nih.govscielo.br
Future Directions and Advanced Research Frontiers for Suberogorgin
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
A holistic understanding of Suberogorgin's role in its native biological system and its effects on human cellular pathways can be achieved through the integration of advanced omics technologies. humanspecificresearch.org These methods allow for the large-scale study of molecules, providing a comprehensive snapshot of the biological processes at play. nih.govnih.gov
Metabolomics: This technology involves the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org In the context of this compound, metabolomics can be applied to the source gorgonian, Subergorgia suberosa, to elucidate the complete biosynthetic pathway of the compound. By identifying precursor molecules and metabolic intermediates, researchers can gain insights into its natural production. Furthermore, applying metabolomics to cells or tissues treated with this compound can reveal its mechanism of action by mapping the metabolic perturbations it induces. nih.govnih.gov
Proteomics: As the large-scale study of proteins, proteomics is crucial for identifying the protein targets of this compound. humanspecificresearch.orgnih.gov Techniques such as thermal proteome profiling or chemical proteomics can pinpoint which proteins directly bind to this compound. This is fundamental to understanding how it exerts its biological effects, for instance, its anti-acetylcholinesterase activity. researchgate.net Downstream proteomic analyses can also map changes in protein expression and post-translational modifications following this compound exposure, revealing the broader cellular response. frontiersin.org
The integration of these omics datasets provides a multi-layered, systems-biology perspective, connecting the compound's presence to changes in proteins and metabolites, thus creating a comprehensive picture of its biological function. frontiersin.orgmdpi.comrevespcardiol.org
Table 1: Advanced Omics Technologies for this compound Research
| Technology | Application for this compound Research | Potential Insights |
|---|---|---|
| Metabolomics | Analysis of metabolites in Subergorgia suberosa and in cells treated with this compound. | Elucidation of biosynthetic pathways; Identification of mechanism-of-action through metabolic pathway disruption. nih.gov |
| Proteomics | Identification of direct protein binding partners and downstream protein expression changes. nih.gov | Discovery of molecular targets; Understanding of cellular response and signaling cascades. |
| Transcriptomics | Analysis of RNA transcripts to see how this compound affects gene expression. humanspecificresearch.org | Identification of genes and genetic pathways modulated by the compound. |
| Integrative Omics | Combination of metabolomic, proteomic, and transcriptomic data. frontiersin.orgmdpi.com | A holistic view of the compound's biological impact from gene to metabolite. |
Application of State-of-the-Art Spectroscopic and Structural Elucidation Methodologies for Novel Analogues
The discovery and characterization of novel this compound analogues from natural sources or synthetic libraries depend on sophisticated spectroscopic techniques. mdpi.com While classical methods laid the groundwork, state-of-the-art methodologies offer unprecedented resolution and sensitivity for elucidating complex molecular structures.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including cryogenic and micro-cryoprobes, can dramatically enhance sensitivity, allowing for the structural elucidation of minute quantities of novel analogues. quora.com Multi-dimensional NMR experiments (e.g., 3D and 4D NMR) and residual dipolar coupling (RDC) analysis can resolve complex stereochemical challenges often present in natural products.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry provide ultra-high resolution and mass accuracy. nih.gov This is critical for determining the elemental composition of new this compound derivatives. nih.gov Coupling HRMS with imaging techniques (e.g., DESI or MALDI imaging) can even map the spatial distribution of this compound and its analogues directly on the surface of the gorgonian coral tissue.
Vibrational Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy, including advanced applications like tip-enhanced Raman spectroscopy (TERS), can provide detailed information about functional groups and bond vibrations, complementing NMR and MS data for a comprehensive structural assignment. wiley.com
These advanced methods are indispensable for characterizing the subtle structural variations among new this compound-related compounds, which may possess significantly different biological activities. ijmrhs.commdpi.com
Table 2: Spectroscopic Techniques for Analog Elucidation
| Technique | Purpose in this compound Research | Key Advantage |
|---|---|---|
| High-Field NMR | Detailed 3D structure and stereochemistry determination of new analogues. quora.com | High sensitivity and resolution for complex molecules. |
| HRMS (e.g., FT-ICR, Orbitrap) | Precise molecular formula determination. nih.govnih.gov | Unambiguous elemental composition from accurate mass. |
| Raman Spectroscopy | Analysis of vibrational modes to confirm functional groups. mdpi.com | Complementary to IR; sensitive to non-polar bonds. |
| Chiroptical Spectroscopy (e.g., VCD) | Determination of absolute configuration. | Direct, non-destructive method for stereochemistry. |
Development of Chemoinformatic and Cheminformatic Frameworks for this compound Derivative Libraries
As the number of known this compound analogues and synthetic derivatives grows, chemoinformatic and cheminformatic frameworks will become essential for managing, analyzing, and leveraging the associated data for drug discovery. mdpi.comnih.gov These computational tools can accelerate the identification of promising lead compounds.
Database Curation and Management: The first step is the creation of a dedicated database for this compound and its derivatives, cataloging their structures, spectroscopic data, source, and known biological activities. This curated library becomes a valuable resource for all subsequent computational work. mdpi.com
Virtual Screening and Target Prediction: Using the 3D structure of this compound, ligand-based virtual screening can identify other compounds in large databases with similar properties. mdpi.com Conversely, structure-based approaches like molecular docking can screen the this compound library against known protein targets to predict new biological activities. nih.gov This can help prioritize which derivatives to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity (e.g., anti-acetylcholinesterase potency). mdpi.com These models can then predict the activity of hypothetical new derivatives, guiding the design of more potent compounds.
NP-Likeness and ADMET Prediction: Cheminformatic tools can assess the "natural product-likeness" of synthetic derivatives to ensure they remain in a favorable chemical space. mdpi.comfigshare.com Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help filter out compounds with poor drug-like characteristics early in the discovery process. mdpi.com
Table 3: Chemoinformatic Tools for this compound Libraries
| Tool/Framework | Application | Goal |
|---|---|---|
| Chemical Databases | Curation of this compound structures and bioactivity data. mdpi.com | Centralized repository for data mining and analysis. |
| Molecular Docking | In silico screening against protein targets. nih.gov | Prediction of new biological activities and mechanisms. |
| QSAR Modeling | Correlating chemical structure with biological activity. mdpi.com | Guiding the design of more potent and selective analogues. |
| ADMET Prediction | Computational assessment of drug-like properties. mdpi.com | Early-stage deselection of compounds likely to fail in development. |
Implementation of Green Chemistry Principles in this compound Synthesis and Production
The future synthesis and production of this compound and its derivatives will increasingly be guided by the principles of green chemistry to ensure environmental sustainability. pandawainstitute.comresearchgate.net This involves designing chemical processes that reduce waste, minimize energy consumption, and use safer, renewable materials. acs.org
Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all reactant atoms into the final product, minimizing the generation of byproducts. acs.org
Use of Safer Solvents and Reagents: A key focus will be replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rsc.org The use of toxic reagents will be avoided in favor of safer, more benign options.
Catalysis: The use of highly selective and efficient catalysts, particularly biocatalysts like enzymes, can enable reactions to occur under mild conditions (room temperature, neutral pH) and can eliminate the need for protecting groups, thereby shortening synthetic routes and reducing waste. acs.org A patent for a microbial preparation method of this compound suggests that biotechnological production is a feasible and green alternative to total synthesis or extraction from the natural source. mdpi.com
Sustainable Production: Beyond the lab, sustainable production models aim to create a circular economy around the compound. esb-business-school.deun.org This could involve developing aquaculture for the source gorgonian to avoid depleting wild populations or refining biotechnological production in fermenters using renewable feedstocks, aligning with goals for sustainable agriculture and resource management. fondsdedotationroullier.orgpanda.org
Table 4: Green Chemistry Principles for this compound Synthesis
| Principle | Implementation Strategy | Benefit |
|---|---|---|
| Waste Prevention | Optimize reaction stoichiometry; use catalytic methods. | Reduced environmental impact and disposal costs. |
| Atom Economy | Design syntheses that maximize material incorporation. acs.org | Higher efficiency and less waste. |
| Safer Solvents | Replace hazardous solvents with water or bio-solvents. rsc.org | Improved safety for researchers and less pollution. |
| Use of Renewables | Utilize bio-based feedstocks for synthesis or fermentation. mdpi.com | Reduced reliance on fossil fuels. |
| Energy Efficiency | Employ reactions at ambient temperature and pressure. | Lower energy costs and carbon footprint. |
Exploration of Uncharted Biological Activities and Novel Therapeutic Modalities for this compound
While initial studies have highlighted this compound's potential, its full biological activity profile remains largely unexplored. Future research will venture into new therapeutic areas and modalities, leveraging both the natural compound and its synthetically modified analogues.
Uncharted Biological Activities: Marine natural products are known to possess a wide spectrum of bioactivities, including antiviral, immunomodulatory, anti-inflammatory, and cytotoxic effects. researchgate.net High-throughput screening of this compound and its derivatives against diverse biological targets—such as viral proteases, immune cell receptors, or cancer cell lines—could uncover entirely new therapeutic applications. Given its known neuro-activity against acetylcholinesterase researchgate.net, exploring its effects on other neurological targets, such as ion channels or receptors involved in neurodegenerative diseases, is a logical next step.
Novel Therapeutic Modalities: The development of new therapeutic modalities offers innovative ways to deliver and enhance the action of this compound. mdpi.comnih.govnih.govgene.com This could include:
Drug Conjugates: Attaching this compound to an antibody or another targeting moiety to deliver it specifically to diseased cells, increasing efficacy and reducing systemic exposure.
Nanoparticle Encapsulation: Formulating this compound within lipid or polymeric nanoparticles to improve its solubility, stability, and pharmacokinetic profile.
Photothermal Therapy: Designing derivatives that can be activated by light for targeted therapies, a modality being explored for localized treatments. nih.gov
This exploration into uncharted biological space, combined with innovative drug delivery technologies, holds the potential to reposition this compound from a laboratory curiosity to a lead compound for developing new medicines.
Table 5: Potential Therapeutic Areas for this compound
| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |
|---|---|---|
| Neurodegenerative Diseases | Existing anti-acetylcholinesterase activity. researchgate.net | Beta-secretase (BACE1), Tau protein aggregation, neuro-inflammation. |
| Virology | Common activity for marine natural products. researchgate.net | Viral proteases, polymerases, entry mechanisms. |
| Immunology | Common activity for marine natural products. researchgate.net | Cytokine production, T-cell activation, inflammasomes. |
| Oncology | Cytotoxicity is a hallmark of many diterpenoids. | Tubulin polymerization, apoptosis pathways, protein kinases. |
Q & A
Q. How is the molecular structure of Suberogorgin determined experimentally?
this compound’s molecular structure and absolute configuration were resolved using X-ray diffraction , with crystallographic parameters including orthogonal system space group D₄²-P2₁2₁2₁, lattice constants (a = 16.135 Å, b = 13.189 Å, c = 12.901 Å), and a final R-factor of 0.056 after refinement via least-squares methods. This approach provides a foundational framework for structural validation, critical for subsequent studies on reactivity or bioactivity .
Q. What initial methodologies are used to assess this compound’s toxicity?
Early toxicity studies correlate structural features (e.g., functional groups, stereochemistry) with biological activity. For example, X-ray-derived structural data were combined with preliminary pharmacological assays to hypothesize mechanisms of toxicity, such as interactions with cellular receptors or enzymatic inhibition. Such studies require controlled in vitro models and dose-response analyses .
Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?
Reproducibility hinges on detailed experimental protocols , including solvent systems, purification steps, and spectroscopic characterization (e.g., NMR, IR). Journals like the Beilstein Journal of Organic Chemistry mandate rigorous documentation of synthetic procedures in main texts or supplementary materials, with explicit citations for known compounds and purity validation for novel ones .
Advanced Research Questions
Q. How can contradictions between NMR solvent effects and crystallographic data for this compound be resolved?
Discrepancies may arise from dynamic molecular behavior in solution (NMR) versus static crystal packing (X-ray). Advanced strategies include:
Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?
Multivariate approaches like principal component analysis (PCA) or partial least squares regression (PLS-R) can identify structural descriptors (e.g., bond lengths, substituent electronegativity) correlating with toxicity or bioactivity. These methods require high-quality datasets from systematic assays, validated using criteria like cross-validation R² to avoid overfitting .
Q. How should researchers design experiments to study this compound’s bioactivity under varying environmental conditions?
Employ a factorial design to isolate variables (e.g., pH, temperature, ionic strength). For example:
- Dose-response assays with controlled buffering systems to assess pH-dependent toxicity.
- High-throughput screening under oxidative/reductive conditions to map reactivity. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Methodological Guidance for Data Integrity
Q. How to address conflicting toxicity data in this compound studies?
What frameworks ensure rigorous formulation of this compound-related research questions?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) for bioactivity studies (e.g., “Does this compound (I) inhibit enzyme X (O) in human hepatocytes (P) compared to standard inhibitor Y (C)?”). For structural studies, use FINER criteria to evaluate novelty and feasibility .
Data Presentation and Peer Review Compliance
- Supporting Information : Include raw crystallographic data (CIF files), NMR spectra, and assay protocols in supplementary materials, adhering to journal-specific guidelines (e.g., The Journal of Organic Chemistry) .
- Ethical Reporting : Disclose all experimental conditions (e.g., solvent purity, instrument calibration) to enable replication. Avoid selective data presentation that biases interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
